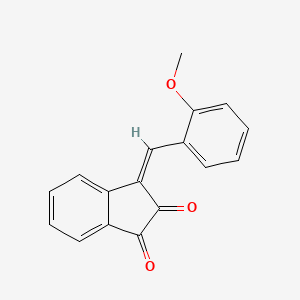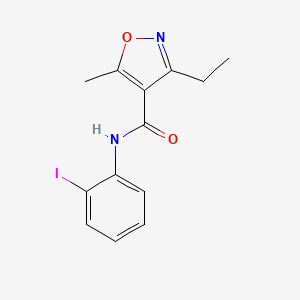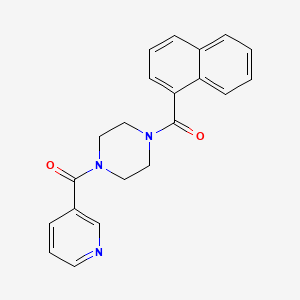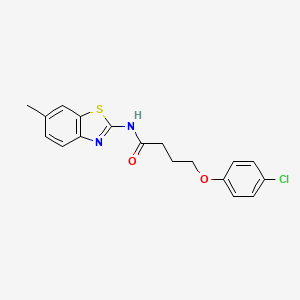
3-(2-methoxybenzylidene)-1H-indene-1,2(3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(2-methoxybenzylidene)-1H-indene-1,2(3H)-dione often involves the Knoevenagel condensation or palladium-catalyzed carbonylative annulation reactions, utilizing precursors like aromatic aldehydes and ketones in the presence of catalysts such as ZrOCl2·8H2O or phenyl formate as a CO source. These methods yield various arylidene indan-1,3-diones with good to excellent yields, demonstrating the versatility and efficiency of these synthetic approaches (Oliveira et al., 2018); (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using X-ray crystallography, revealing details like bond lengths, angles, and conformations. These structures often feature specific ring conformations stabilized by weak intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's reactivity and properties (Mojtahedi et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving methoxybenzylidene derivatives include nucleophilic additions and reactions with reagents such as potassium hydroxide, ammonia, and hydrazine hydrate, leading to a variety of structural motifs useful for further synthetic applications. These reactions underscore the reactivity of the carbonyl group and the influence of the methoxybenzylidene moiety on the compound's chemical behavior (Tetere et al., 2011).
Applications De Recherche Scientifique
Synthesis and Characterization
- Organic Synthesis Building Blocks : The methoxybenzylidene derivatives of dimethyl dioxane dione and their reactions with nucleophiles have been studied to prepare structural blocks for synthesizing various structures. These derivatives can serve as key intermediates in the synthesis of complex molecules (Tetere et al., 2011).
- Crystal Structure Analysis : The crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione was determined using X-ray crystallography, highlighting its utility in structural chemistry studies (Wulan Zeng).
Biological Activity
- Inhibitory Activity Against Viral Proteases : Arylidene indan-1,3-diones synthesized through ZrOCl2 catalyzed reactions showed inhibitory activity against West Nile Virus NS2B-NS3 protease, demonstrating potential therapeutic applications (Oliveira et al., 2018).
- Leishmanicidal and Cytotoxic Activities : Certain 2-arylidene indan-1,3-diones exhibited significant leishmanicidal and cytotoxic activities against leukemia cell lines, providing insights into their mode of action for potential therapeutic use (de Souza et al., 2021).
Non-Linear Optical Properties
- Third-Order Optical Non-Linearity : Novel styryl dyes based on arylmethylene-1,3-indandione showed significant third-order non-linear optical properties, indicating their potential for application in non-linear optical devices (Shettigar et al., 2009).
Propriétés
IUPAC Name |
(3Z)-3-[(2-methoxyphenyl)methylidene]indene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-20-15-9-5-2-6-11(15)10-14-12-7-3-4-8-13(12)16(18)17(14)19/h2-10H,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGZSFRFGDYCST-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4617152.png)


![N-(5-chloro-2-methoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4617178.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylpropyl)propanamide](/img/structure/B4617186.png)
![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617192.png)
![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4617198.png)
![3-(2-chlorophenyl)-N-[3-(methylthio)phenyl]-2-phenylacrylamide](/img/structure/B4617213.png)

![N-[4-(aminosulfonyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4617219.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4617223.png)

![9-ethyl-3-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4617245.png)
![isopropyl 5-(aminocarbonyl)-2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4617258.png)